![molecular formula C9H15NO3S B14426018 N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine CAS No. 83369-31-7](/img/structure/B14426018.png)
N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine is a complex organic compound characterized by its unique bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethoxy-2-thiabicyclo[222]octan-3-ylidene)hydroxylamine typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or sulfide .
Applications De Recherche Scientifique
N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3E)-2-thiabicyclo[2.2.2]octan-3-ylidene]hydroxylamine
- 2-Oxabicyclo[2.2.2]octan-3-one
Uniqueness
N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine is unique due to its specific substitution pattern and the presence of both dimethoxy and hydroxylamine groups. These features confer distinct chemical and biological properties compared to similar compounds .
Propriétés
Numéro CAS |
83369-31-7 |
|---|---|
Formule moléculaire |
C9H15NO3S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
N-(5,6-dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H15NO3S/c1-12-7-5-3-4-6(8(7)13-2)14-9(5)10-11/h5-8,11H,3-4H2,1-2H3 |
Clé InChI |
QYRXYUDMPMENOH-UHFFFAOYSA-N |
SMILES canonique |
COC1C2CCC(C1OC)SC2=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


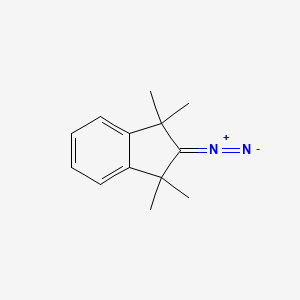
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)
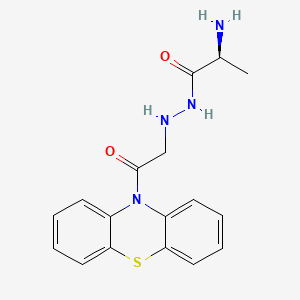
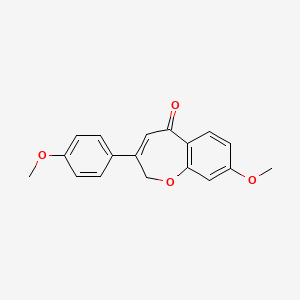

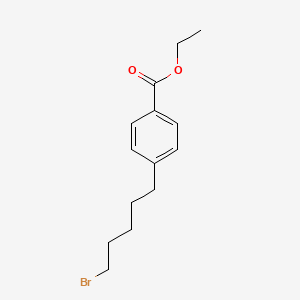
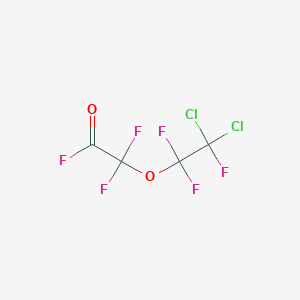
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
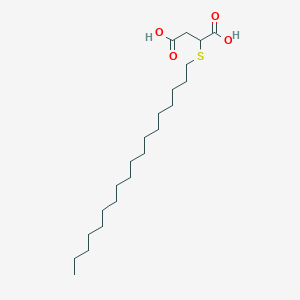
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)

methanone](/img/structure/B14426007.png)
![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
